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Cat. No.: B10776114

Introduction

Antibody-Drug Conjugates (ADCSs) are a rapidly growing class of biotherapeutics designed for
the targeted delivery of cytotoxic agents to cancer cells.[1][2][3][4][5] These complex molecules
consist of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a potent small-
molecule payload, and a chemical linker connecting them. The maytansinoid DM1 is a highly
potent microtubule inhibitor used as a cytotoxic payload in several ADCs. The DM1-SMe
variant is a derivative of DM1 that includes a thiomethane group, allowing for conjugation to the
antibody via a linker.

The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drug
molecules (drug-to-antibody ratio or DAR) and the site of conjugation, necessitates a
comprehensive suite of analytical methods for their characterization. This application note
provides detailed protocols and data presentation guidelines for the key analytical techniques
used to characterize DM1-SMe ADCs, ensuring product quality, consistency, and efficacy.

Key Quality Attributes for ADC Characterization

A thorough analytical characterization of a DM1-SMe ADC involves the assessment of several
critical quality attributes (CQAS):

e Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each
antibody is a crucial parameter that directly impacts the ADC's potency and therapeutic

window.
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e Drug Distribution: The distribution of species with different numbers of drugs (e.g., DAR 0O, 2,
4, etc.) contributes to the overall heterogeneity of the ADC.

e Size Variants: The presence of aggregates and fragments can affect the safety and efficacy
of the biotherapeutic and must be quantified.

o Charge Variants: Modifications to the antibody or the conjugation process can lead to charge
heterogeneity, which may impact stability and biological activity.

 Intact Mass and Subunit Analysis: Confirmation of the correct molecular weight of the intact
ADC and its subunits verifies the successful conjugation and the integrity of the molecule.

o Free Drug Levels: Quantification of unconjugated DM1-SMe is essential for safety and to
understand the stability of the conjugate.

Drug-to-Antibody Ratio (DAR) Determination by
Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the
hydrophobic DM1-SMe payload to the antibody increases its overall hydrophobicity. HIC can
resolve ADC species with different numbers of conjugated drugs, allowing for the determination
of the drug distribution and the calculation of the average DAR. The analysis is performed
under non-denaturing conditions, preserving the native structure of the ADC.

Quantitative Data Summary:

The following table is an example of how to summarize DAR data obtained from HIC analysis.
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DAR Species Retention Time (min) Peak Area (%)
DAR O 10.2 5.8

DAR 2 12.5 25.3

DAR 4 14.8 55.1

DAR 6 16.7 12.1

DAR 8 18.5 1.7

Average DAR 3.9

Experimental Protocol: HIC for DAR Analysis

This protocol provides a starting point for the HIC analysis of DM1-SMe ADCs. Optimization
may be required based on the specific characteristics of the ADC.

Materials:

Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0

HIC Column: A column suitable for protein separations, such as a Butyl-NPR column.

HPLC System: A bio-inert HPLC system is recommended to prevent nonspecific interactions.

Procedure:

o Sample Preparation: Dilute the DM1-SMe ADC sample to a concentration of 1 mg/mL in
Mobile Phase A.

e Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10
column volumes.

e Injection: Inject 10-50 pg of the prepared sample onto the column.
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e Gradient Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile
Phase B over 30 minutes.

» Detection: Monitor the elution profile at 280 nm.

o Data Analysis: Integrate the peak areas for each DAR species. Calculate the weighted
average DAR using the following formula: Average DAR = %(% Peak Area of each species x
DAR of that species) / 100

Workflow for HIC Analysis

Sample & System Preparation

Equilibrate HIC Column R R -
(100% Mobile Phase A) + Chromatographic Separation Data Processing

| Run Gradient Elution
‘ | Inject Sample |—> (0-100% Mobile Phase B) UV Detection (280 nm) |>—I—| Integrate Peak Areas |—>

Calculate Average DAR

Prepare ADC Sample
(1 mg/mL in Mobile Phase A)

Click to download full resolution via product page

Caption: Workflow for DAR analysis by HIC.

Analysis of Aggregates and Fragments by Size
Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules,
such as aggregates, elute earlier from the column, while smaller molecules, like fragments,
elute later. This technique is the standard method for quantifying size variants in
biotherapeutics. Due to the hydrophobicity of the DM1-SMe payload, nonspecific interactions
with the SEC stationary phase can occur, potentially leading to poor peak shape. The use of
organic modifiers in the mobile phase can help mitigate these effects.

Quantitative Data Summary:
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The following table shows an example of data obtained from an SEC analysis of a DM1-SMe
ADC.

. Retention Time Molecular Weight
Species . Peak Area (%)
(min) (kDa)
High Molecular
Weight Species 8.5 2.1 >300
(Aggregates)
Main Peak (Monomer)  10.2 97.5 ~150
Low Molecular Weight
12.1 0.4 <100

Species (Fragments)

Experimental Protocol: SEC for Size Variant Analysis

This protocol is a general guideline for SEC analysis. The choice of column and mobile phase

may need to be optimized.
Materials:

» Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, with or without an organic modifier (e.g.,
15% isopropanol).

o SEC Column: A column with a pore size suitable for separating monoclonal antibodies and
their aggregates (e.g., 300 A).

e HPLC System: A bio-inert HPLC system.
Procedure:

o Sample Preparation: Dilute the DM1-SMe ADC sample to a concentration of 1-5 mg/mL in
the mobile phase.

o System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow
rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
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e Injection: Inject 10-20 pL of the prepared sample.

 Isocratic Elution: Run the analysis under isocratic conditions for a sufficient time to allow for
the elution of all species (typically 20-30 minutes).

e Detection: Monitor the elution at 280 nm.

o Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks.
Calculate the relative percentage of each species.

Workflow for SEC Analysis

Sample & System Preparation

Equilibrate SEC Column

Chromatographic Separation Data Processing
Y

Inject Sample P Isocratic Elution P-| UV Detection (280 nm) Integrate Peak Areas

Prepare ADC Sample

»| Quantify Aggregates
(1-5 mg/mL in Mobile Phase) =]

& Fragments

Click to download full resolution via product page

Caption: Workflow for size variant analysis by SEC.

Intact and Subunit Mass Analysis by Mass
Spectrometry (MS)

Principle: Mass spectrometry is a powerful tool for the characterization of ADCs, providing
information on the molecular weight of the intact conjugate, as well as its subunits (light chain
and heavy chain) after reduction. This analysis confirms the identity of the ADC, the success of
the conjugation, and the distribution of the drug load between the antibody chains. Native MS,
performed under non-denaturing conditions, is particularly useful for analyzing ADCs where the
subunits are held together by non-covalent interactions.
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Quantitative Data Summary:

The following table provides an example of mass analysis data for a DM1-SMe ADC.

Expected Mass

Observed Mass

Mass Difference

Species

(Da) (Da) (Da)
Intact ADC
DAR 2 149,850 149,852 +2
DAR 4 151,424 151,425 +1
Reduced Subunits
Light Chain (LC) 23,450 23,451 +1
LC + 1 DM1-SMe 24,237 24,238 +1
Heavy Chain (HC) 50,850 50,850 0
HC + 1 DM1-SMe 51,637 51,636 -1
HC + 2 DM1-SMe 52,424 52,423 -1

Experimental Protocol: Intact and Subunit MS Analysis

A. Intact Mass Analysis (Native SEC-MS)

Materials:

e Mobile Phase: 100 mM Ammonium Acetate

e SEC Column: A column suitable for native protein separations.

e LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a

UPLC system.

Procedure:

o Sample Preparation: Dilute the ADC to 0.5-1 mg/mL in water or a suitable buffer.
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LC Separation: Equilibrate the SEC column with the mobile phase. Inject the sample and
perform an isocratic elution directly into the mass spectrometer.

MS Analysis: Acquire data in positive ion mode across a mass range appropriate for the
intact ADC (e.g., m/z 1000-5000).

Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to
obtain the zero-charge mass of the different DAR species.

. Subunit Mass Analysis (Reduced RPLC-MS)

Materials:

Reducing Agent: Dithiothreitol (DTT)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

RPLC Column: A C4 or C8 column suitable for protein separations.

LC-MS System: As above.

Procedure:

Sample Reduction: Incubate the ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 minutes to
reduce the inter-chain disulfide bonds.

LC Separation: Equilibrate the RPLC column with 95% Mobile Phase A and 5% Mobile
Phase B. Inject the reduced sample and elute with a gradient of increasing Mobile Phase B
to separate the light and heavy chains.

MS Analysis: Acquire data in positive ion mode.

Data Deconvolution: Deconvolute the spectra for the light and heavy chain peaks to
determine the mass of the unconjugated and conjugated chains.

Workflow for Mass Spectrometry Analysis
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Intact Mass Analysis (Native SEC-MS) | | Subunit Mass Analysis (RPLC-MS)
Prepare ADC Sample Reduce ADC with DTT
; ;
Native SEC Separation RPLC Separation
: :
MS Acquisition MS Acquisition
; ;
Deconvolution Deconvolution
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Caption: Workflows for intact and subunit mass analysis.

Charge Variant Analysis by Capillary Isoelectric
Focusing (clEF)

Principle: clEF separates proteins based on their isoelectric point (pl). The conjugation of DM1-
SMe to lysine residues neutralizes the positive charge of the lysine's amino group, resulting in
a lower pl for the conjugated antibody. clEF can therefore resolve different charge variants,
including those arising from different DARs and other post-translational modifications.

Quantitative Data Summary:

The following table is an example of a clEF data summary for a DM1-SMe ADC.
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Peak pl Relative Area (%) Identification
) ) Unconjugated mAb
Basic Variant 8.9 10.5 ]
(C-terminal Lys)
Main Peak 8.7 65.2 Unconjugated mAb
Acidic Variant 1 8.4 18.3 DAR 2 Species
Acidic Variant 2 8.1 6.0 DAR 4 Species

Experimental Protocol: clEF for Charge Variant Analysis

This protocol provides a general method for clEF analysis. Optimization of the ampholyte
mixture and focusing times is often necessary.

Materials:

clEF Instrument: An imaged clEF system (e.g., iICE3).

Capillary Cartridge: A suitable fluorocarbon-coated capillary.

Anolyte: 80 mM Phosphoric Acid

Catholyte: 100 mM Sodium Hydroxide

Sample Mix: A solution containing the ADC sample (final concentration ~0.2 mg/mL), carrier
ampholytes (e.g., 4% Pharmalyte 3-10), urea (e.g., 2 M), and pl markers.

Procedure:

o Sample Preparation: Prepare the sample mix by combining the ADC, carrier ampholytes,
urea, and pl markers.

 Instrument Setup: Fill the wells of the instrument plate with the anolyte, catholyte, and
prepared sample.

e Focusing: Apply a voltage gradient to focus the proteins at their respective pls. A typical two-
step focusing could be 1.5 kV for 1 minute, followed by 3.0 kV for 8 minutes.
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e Imaging: Image the entire capillary at 280 nm to detect the focused protein bands.

o Data Analysis: Use the included pl markers to create a calibration curve and determine the pl
of each charge variant. Calculate the relative percentage of each peak.

Workflow for clEF Analysis

Sample Preparation cIEF Separation & Detection Data Processing

Quantify Charge Variants

Prepare Sample Mix | | Load Sample, Anolyte, Apply Voltage Image Capillary | | .
(ADC, Ampholytes, pl Markers) & Catholyte (Focusing Step) > (UV 280 nm) | Calibrate with pl Markers

Click to download full resolution via product page
Caption: Workflow for charge variant analysis by clEF.
Summary

The analytical characterization of DM1-SMe ADCs is a multifaceted process that requires a
suite of orthogonal analytical techniques. HIC is the primary method for determining the
average DAR and drug load distribution. SEC is essential for monitoring and quantifying size
variants such as aggregates and fragments. Mass spectrometry provides confirmation of the
molecular identity and conjugation profile at both the intact and subunit levels. Finally, clEF
offers a high-resolution separation of charge variants. Together, these methods provide a
comprehensive understanding of the physicochemical properties of DM1-SMe ADCs, ensuring
the production of a consistent, safe, and effective therapeutic product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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